2-(2-Bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol
CAS No.:
Cat. No.: VC20480307
Molecular Formula: C9H4BrF7O
Molecular Weight: 341.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H4BrF7O |
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Molecular Weight | 341.02 g/mol |
IUPAC Name | 2-(2-bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol |
Standard InChI | InChI=1S/C9H4BrF7O/c10-6-2-1-4(11)3-5(6)7(18,8(12,13)14)9(15,16)17/h1-3,18H |
Standard InChI Key | VZOQDCOPGYQZHC-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1F)C(C(F)(F)F)(C(F)(F)F)O)Br |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
2-(2-Bromo-5-fluorophenyl)-1,1,1,3,3,3-hexafluoro-2-propanol consists of a phenyl ring substituted with bromine at the 2-position and fluorine at the 5-position, bonded to a hexafluoroisopropanol moiety. The hexafluoroisopropanol group (-C(CF₃)₂OH) introduces strong electron-withdrawing effects due to the six fluorine atoms, while the hydroxyl group enables hydrogen bonding. This combination creates a highly polar molecule with applications in catalysis and polymer chemistry .
Synthesis and Manufacturing
Retrosynthetic Analysis
The synthesis of this compound likely involves:
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Functionalization of a pre-substituted benzene ring.
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Introduction of the hexafluoroisopropanol group via nucleophilic substitution or coupling reactions.
Friedel-Crafts Alkylation
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) is a known catalyst in Friedel-Crafts reactions . A plausible route involves:
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Electrophilic Aromatic Substitution: Reacting HFIP with 2-bromo-5-fluorobenzoyl chloride to form the target compound.
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Purification: Recrystallization using petroleum ether or n-hexane .
Physicochemical Properties
Physical Characteristics
Spectroscopic Data
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¹⁹F NMR: Expected signals at δ -70 to -75 ppm (CF₃ groups) and δ -110 ppm (aryl-F).
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¹H NMR: Aromatic protons at δ 7.2–7.8 ppm; hydroxyl proton at δ 5.5–6.0 ppm (broad).
Reactivity and Applications
Catalytic Applications
The hexafluoroisopropanol group enhances catalytic activity in:
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Friedel-Crafts Reactions: Polar reaction environments stabilize carbocation intermediates .
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Epoxidation: HFIP derivatives catalyze H₂O₂-mediated epoxidation of alkenes .
Pharmaceutical Intermediates
The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for synthesizing biaryl structures prevalent in drug discovery.
Polymer Science
HFIP-functionalized monomers are used in lithographic materials due to their high polarity and thermal stability .
Comparative Analysis with Related Compounds
Future Research Directions
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